Oxoplatinum

Antineoplastic Agents Platinum(IV) Prodrugs Toxicity Profiling

Oxoplatinum is a kinetically inert Pt(IV) prodrug enabling oral administration—a route precluded for Pt(II) agents. It exhibits no cross-resistance with cisplatin, is 10-fold less nephrotoxic, and undergoes unique acid-mediated activation to the more potent DATCP(IV) metabolite. Its distinct gene expression profile and controlled reductive activation make it an essential tool for platinum drug resistance research and oral chemotherapeutic development.

Molecular Formula Cl2H8N2O2Pt
Molecular Weight 334.1 g/mol
CAS No. 31246-66-9
Cat. No. B1200011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxoplatinum
CAS31246-66-9
Synonymscis-dichlorodihydroxydiamminoplatinum
diamminedichlorodihydroxyplatinum IV
diamminedichlorodihydroxyplatinum IV, (OC-6-12)-isomer
diamminedichlorodihydroxyplatinum IV, (OC-6-33)-isomer
dichlorodihydroxyammineplatinum
oxoplatin
oxoplatina
oxoplatinum
Pt(IV)(NH3)2Cl2(OH)2
trans-ODDP
Molecular FormulaCl2H8N2O2Pt
Molecular Weight334.1 g/mol
Structural Identifiers
SMILESN.N.[OH-].[OH-].[Cl-].[Cl-].[Pt+4]
InChIInChI=1S/2ClH.2H3N.2H2O.Pt/h2*1H;2*1H3;2*1H2;/q;;;;;;+4/p-4
InChIKeyWIBKDBYFIKUYJQ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxoplatinum (CAS 31246-66-9): A Platinum(IV) Prodrug with Distinct Oral Potential


Oxoplatinum (cis,cis,trans-diamminedichlorodihydroxoplatinum(IV)) is a platinum(IV) coordination complex first synthesized in 1927 [1]. Unlike clinically established platinum(II) drugs such as cisplatin, carboplatin, and oxaliplatin, oxoplatinum is a kinetically inert Pt(IV) prodrug that requires intracellular reduction to generate cytotoxic platinum(II) species [2]. Its octahedral geometry with axial hydroxide ligands confers enhanced stability, enabling oral administration—a route generally precluded for Pt(II) agents due to gastrointestinal degradation [3]. While oxoplatinum is mapped to cisplatin in the MeSH hierarchy as an analog [4], its biological properties and metabolic activation pathways diverge significantly, positioning it as a distinct candidate within the platinum chemotherapeutic class.

Oxoplatinum (CAS 31246-66-9): Why Platinum Analogs Are Not Directly Interchangeable


In-class platinum agents cannot be generically substituted due to profound differences in their speciation, activation mechanisms, and molecular pharmacology. Oxoplatinum's unique Pt(IV) oxidation state dictates that its biological activity is governed not solely by the ultimate platinum(II) reduction product, but also by distinct six-coordinate intermediates formed under specific physiological conditions [1]. Evidence demonstrates that oxoplatinum exposure to gastric acid (0.1 M HCl) yields cis-diammine-tetrachlorido-platinum(IV) (DATCP(IV)), a metabolite with twofold higher activity than the parent compound and a gene expression signature entirely divergent from that of cisplatin [2]. Furthermore, oxoplatinum exhibits no cross-resistance with cisplatin in preclinical tumor models, underscoring its distinct mechanistic identity and precluding simple one-to-one replacement based on platinum content alone [3].

Oxoplatinum (CAS 31246-66-9): Comparative Evidence for Selection and Procurement


Oxoplatinum (CAS 31246-66-9): Systemic Toxicity Reduction vs. Cisplatin

Oxoplatinum demonstrates a substantially improved safety margin compared to its platinum(II) progenitor, cisplatin. A direct head-to-head preclinical study established that oxoplatinum is 10-fold less toxic than cis-dichlorodiammineplatinum(II) (DDP) in vivo [1]. This quantification was derived from comparative lethality assessments and general toxicity evaluation. Critically, this reduction in systemic toxicity is accompanied by the absence of necrotic kidney lesions at therapeutic doses, a hallmark dose-limiting toxicity of cisplatin [1].

Antineoplastic Agents Platinum(IV) Prodrugs Toxicity Profiling

Oxoplatinum (CAS 31246-66-9): Potency Enhancement via Gastric Acid Conversion

A key differentiator for oxoplatinum is its unique metabolic fate in the presence of gastric acid. Unlike standard Pt(II) agents which degrade, oxoplatinum reacts with 0.1 M HCl (simulating gastric conditions) to form cis-diammine-tetrachlorido-platinum(IV) (DATCP(IV)) [1]. This conversion results in a metabolite that exhibits a twofold increase in cytotoxic activity compared to the parent oxoplatinum compound [1][2]. This acid-mediated activation represents a distinct mechanistic advantage for oral formulation development.

Oral Chemotherapy Prodrug Activation Gastric Stability

Oxoplatinum (CAS 31246-66-9): Differential Gene Expression Pattern vs. Cisplatin

The molecular pharmacology of oxoplatinum's acid-activated metabolite (DATCP(IV)) is fundamentally distinct from that of cisplatin. Genome-wide expression profiling in NCI-H526 small cell lung cancer cells revealed clear differences in affected gene pathways [1]. Treatment with DATCP(IV) resulted in extensive downregulation of protein synthesis, ATP synthesis, cell cycle regulation, and glycolysis. In contrast, cisplatin preferentially targeted pathways related to glutathione conjugation, pyruvate metabolism, the citric acid cycle, and metabolism of various amino acids and carbohydrates [1]. This divergence indicates that oxoplatinum's active metabolite engages cellular targets through a non-identical mechanism.

Transcriptomics Mechanism of Action Small Cell Lung Cancer

Oxoplatinum (CAS 31246-66-9): Comparative Pharmacokinetics and Clearance Profile

The pharmacokinetic profile of oxoplatinum is distinct from other platinum-based drugs. A comparative study in male Wistar rats revealed that the total plasma clearance of total platinum increased in the following order: cisplatinum, CHIP, oxoplatinum, and CBDCA [1]. This indicates that oxoplatinum is cleared more rapidly from the plasma than cisplatin and CHIP, but more slowly than CBDCA (carboplatin). The plasma half-life of the gamma-phase (likely protein-bound platinum elimination) was similar across all four drugs, ranging from 51 to 72 hours [1].

Pharmacokinetics Plasma Clearance Platinum Cytostatics

Oxoplatinum (CAS 31246-66-9): Requirement for Ascorbic Acid-Mediated DNA Crosslinking

The activation of oxoplatinum to a DNA-crosslinking agent is ligand-dependent and requires specific reducing conditions. A mechanistic study demonstrated that oxoplatinum (cis,cis,trans-(NH3)2-Cl2-(OH)2-Pt(IV)) needed five times more ascorbic acid (AsA) than cis-Pt(IV) to achieve comparable DNA-crosslinking [1]. This indicates a higher kinetic barrier for reduction and subsequent DNA damage formation, which may contribute to its unique stability and activation profile in different cellular environments. The study used human ovarian cancer cell lines (A2780 and cisplatin-resistant A2780cis).

DNA Damage Reduction Kinetics Ascorbic Acid

Oxoplatinum (CAS 31246-66-9): Absence of Cross-Resistance with Cisplatin

A critical advantage for oxoplatinum is its lack of cross-resistance with other key chemotherapeutics. Preclinical investigations demonstrated that oxoplatinum exerts no cross-resistance with cis-dichlorodiammineplatinum(II) (DDP/cisplatin) and the alkylating antitumor agent sarcolysin [1]. This finding suggests that oxoplatinum may retain activity against tumors that have developed resistance to first-line platinum(II) therapies, differentiating it from later-generation analogs like carboplatin which often exhibit cross-resistance with cisplatin.

Drug Resistance Cross-Resistance Alkylating Agents

Oxoplatinum (CAS 31246-66-9): Targeted Research and Development Scenarios


Oral Platinum Chemotherapy Development Programs

Oxoplatinum is an ideal candidate compound for research programs developing orally bioavailable platinum chemotherapeutics. Its Pt(IV) oxidation state confers high stability in the gastrointestinal tract [1], and unlike Pt(II) drugs, it undergoes a unique acid-mediated activation in the stomach to form the more potent DATCP(IV) metabolite [2]. This property supports its use as a model compound for studying oral formulation strategies and overcoming the inherent GI instability of platinum agents.

Mechanistic Studies of Non-Cross-Resistant Platinum Complexes

Researchers investigating platinum drug resistance mechanisms should prioritize oxoplatinum due to its demonstrated lack of cross-resistance with cisplatin and sarcolysin [3]. Its distinct gene expression profile, which diverges significantly from that of cisplatin [4], makes it a powerful tool for dissecting alternative cell death pathways and identifying novel targets in resistant cancer cell populations, including small cell lung cancer models.

In Vivo Studies Requiring Reduced Nephrotoxicity

For animal studies where cisplatin-induced nephrotoxicity is a limiting factor, oxoplatinum offers a safer alternative. Preclinical data confirm that oxoplatinum is 10-fold less toxic than cisplatin and does not produce necrotic kidney lesions at therapeutic doses [3]. This allows for the evaluation of platinum-based efficacy in long-term tumor models without the confounding variable of severe renal impairment, improving study validity and animal welfare.

Investigation of Tumor Microenvironment-Activated Prodrugs

Oxoplatinum's activation is highly dependent on its chemical environment. The finding that it requires a 5-fold higher concentration of ascorbic acid for DNA crosslinking compared to cis-Pt(IV) highlights its potential for controlled activation [5]. It is well-suited for research exploring prodrug strategies that leverage differences in reductive potential between normal tissues and the acidic, hypoxic tumor microenvironment, or in combination with exogenous reducing agents or radiation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxoplatinum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.